molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

Cat. No. B020083
M. Wt: 339.39 g/mol
InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N
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Patent
US05260066

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[C:17](=[O:18])[C:16]([C:19]([OH:21])=[O:20])=[CH:15][N:14]([CH:22]3[CH2:24][CH2:23]3)[C:3]=2[CH:4]=[C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[C:6]=1[F:7].[Na+].[Cl-:26]>O>[CH:1]1[C:2]2[C:17](=[O:18])[C:16]([C:19]([OH:21])=[O:20])=[CH:15][N:14]([CH:22]3[CH2:23][CH2:24]3)[C:3]=2[CH:4]=[C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[C:6]=1[F:7].[ClH:26] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260066

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[C:17](=[O:18])[C:16]([C:19]([OH:21])=[O:20])=[CH:15][N:14]([CH:22]3[CH2:24][CH2:23]3)[C:3]=2[CH:4]=[C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[C:6]=1[F:7].[Na+].[Cl-:26]>O>[CH:1]1[C:2]2[C:17](=[O:18])[C:16]([C:19]([OH:21])=[O:20])=[CH:15][N:14]([CH:22]3[CH2:23][CH2:24]3)[C:3]=2[CH:4]=[C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[C:6]=1[F:7].[ClH:26] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.